molecular formula C25H28O6 B1260907 Variecoxanthone C CAS No. 55812-92-5

Variecoxanthone C

Cat. No.: B1260907
CAS No.: 55812-92-5
M. Wt: 424.5 g/mol
InChI Key: ROWGCYHEZVANDZ-UHFFFAOYSA-N
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Description

Variecoxanthone C (VI) is a prenylated xanthone isolated from Aspergillus variecolor . Its structure was elucidated through spectral comparisons and hydrogenolysis experiments, revealing a unique 5-(2,3-epoxy-3-methylbutyl) side chain, distinguishing it from other xanthones in the variecoxanthone family. The core scaffold consists of an 8-hydroxy-1-hydroxymethyl-3-methylxanthone with a 2-(3-methylbut-2-enyloxy) substituent . This epoxy-prenyl modification is rare among fungal xanthones and suggests distinct biosynthetic and functional properties.

Properties

CAS No.

55812-92-5

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

5-[(3,3-dimethyloxiran-2-yl)methyl]-8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one

InChI

InChI=1S/C25H28O6/c1-13(2)8-9-29-23-14(3)10-18-20(16(23)12-26)22(28)21-17(27)7-6-15(24(21)30-18)11-19-25(4,5)31-19/h6-8,10,19,26-27H,9,11-12H2,1-5H3

InChI Key

ROWGCYHEZVANDZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC4C(O4)(C)C)O

Canonical SMILES

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC4C(O4)(C)C)O

Other CAS No.

55812-92-5

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Variecoxanthone C is part of a broader family of prenylated xanthones, including variecoxanthone A, shamixanthone, emericellin, and epishamixanthone. Key structural differences are outlined below:

Compound Core Structure Prenylation Pattern Unique Modifications Source Organism
This compound 8-hydroxy-1-hydroxymethyl-3-methyl 2-O-prenyl, 5-C-(2,3-epoxy-3-methylbutyl) Epoxy-prenyl group at C5 Aspergillus variecolor
Variecoxanthone A 8-hydroxy-1-hydroxymethyl-3-methyl 2-O-prenyl, 5-C-prenyl No epoxy group A. variecolor, A. nidulans
Shamixanthone 1,2-dihydro-8-hydroxymethyl 2-O-prenyl, 3-C-prenyl Dihydropyran ring from cyclization A. nidulans
Epishamixanthone Similar to shamixanthone Same as shamixanthone Stereoisomeric dihydropyran ring A. nidulans
Emericellin 8-hydroxy-1-hydroxymethyl-3-methyl 2-O-prenyl, 5-C-prenyl Additional hydroxylation at C7 A. nidulans

Key Observations :

  • Shamixanthone and epishamixanthone feature a dihydropyran ring formed via XptC-mediated cyclization, absent in variecoxanthones .

Shared Pathway Steps

Polyketide Synthesis: Emodin, a polyketide-derived anthraquinone, is the precursor .

Benzophenone Intermediate: Emodin undergoes Baeyer-Villiger oxidation and glutathione-dependent cleavage to form a benzophenone .

Core Xanthone Formation : Dehydration yields 1-hydroxy-6-methyl-8-hydroxymethylxanthone .

Divergent Prenylation and Modifications

  • Variecoxanthone A : O-prenylation at C2 by XptB .
  • This compound : Likely derived from variecoxanthone A via epoxidation of the C5 prenyl group, though the specific enzyme remains unidentified .
  • Emericellin : C-prenylation at C5 by XptA .
  • Shamixanthone/Epishamixanthone : XptC oxidoreductase cyclizes emericellin into dihydropyran-containing stereoisomers .

Gene Cluster Involvement :

  • The mdp cluster in A. nidulans lacks genes for prenylation, requiring XptA (C-prenyltransferase), XptB (O-prenyltransferase), and XptC (oxidoreductase) located outside the cluster .
  • This compound’s biosynthesis in A.

Q & A

Q. How is this compound biosynthesized in Aspergillus species, and what enzymatic steps are involved?

  • Methodological Answer : this compound is derived from polyketide precursors via a pathway involving key enzymes such as MdpD (for initial cyclization) and XptA/XptB (for prenylation and oxidative modifications) . Experimental validation requires gene deletion studies in Aspergillus nidulans to confirm enzyme roles, followed by LC-MS/MS analysis of intermediate metabolites. For example, deletion of xptA halts production of this compound, confirming its role in prenylation .

Q. What is the ecological or functional significance of this compound in fungal secondary metabolism?

  • Methodological Answer : Functional studies involve comparative metabolomics of wild-type vs. gene-deletion strains to assess the compound’s role in fungal survival or competition. For instance, co-culturing Aspergillus with bacterial antagonists and quantifying this compound production via HPLC can test hypotheses about its antimicrobial properties .

Advanced Research Questions

Q. How do genetic and environmental factors regulate the production of this compound in fungal systems?

  • Methodological Answer : Transcriptomic analysis (RNA-seq) under varying nutrient conditions (e.g., carbon limitation) can identify regulatory genes (e.g., transcription factors in the mdp or xpt clusters) . Chromatin immunoprecipitation (ChIP) assays further map DNA-binding sites of these regulators. Environmental stressors (e.g., oxidative stress) should be applied to correlate gene expression with metabolite yield .

Q. What mechanistic insights explain the substrate specificity of XptA/XptB enzymes in this compound biosynthesis?

  • Methodological Answer : Structural biology approaches, such as X-ray crystallography or cryo-EM, can resolve enzyme-substrate complexes to identify active-site residues. Site-directed mutagenesis of these residues (e.g., Asp-154 in XptA) followed by kinetic assays (e.g., KmK_m, VmaxV_{max}) quantifies their impact on catalytic efficiency . Computational docking studies (using tools like AutoDock Vina) may predict binding affinities for alternative substrates .

Q. How can contradictions in biosynthetic pathway data (e.g., divergent intermediates from Monodictyphenone vs. Arugosin H) be resolved?

  • Methodological Answer : Isotopic labeling (e.g., 13C ^{13}\text{C}-acetate) tracks carbon flux through competing pathways. For example, feeding labeled precursors to Aspergillus cultures and analyzing isotopomer distributions via NMR or MS can clarify whether Monodictyphenone 12 or Arugosin H is the dominant precursor in specific strains .

Q. What experimental frameworks are suitable for evaluating this compound’s bioactivity in drug discovery contexts?

  • Methodological Answer : High-throughput screening (HTS) against target enzymes (e.g., cyclooxygenases) requires dose-response assays (IC50_{50} determination) and counter-screens to rule out nonspecific inhibition . For in vivo studies, zebrafish models can assess anti-inflammatory efficacy, with qPCR quantifying cytokine expression (e.g., TNF-α, IL-6) .

Guidance for Addressing Contradictions

  • Replication Studies : Reproduce conflicting biosynthetic steps (e.g., XptA-mediated conversion of Arugosin H) under standardized conditions (pH, temperature) to isolate variables .
  • Meta-Analysis : Systematically compare datasets from multiple Aspergillus strains using tools like PRISMA to identify strain-specific pathway variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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